5,6-Dimethoxypyridin-2-amine 5,6-Dimethoxypyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 127980-46-5
VCID: VC0111577
InChI: InChI=1S/C7H10N2O2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3,(H2,8,9)
SMILES: COC1=C(N=C(C=C1)N)OC
Molecular Formula: C7H10N2O2
Molecular Weight: 154.169

5,6-Dimethoxypyridin-2-amine

CAS No.: 127980-46-5

Cat. No.: VC0111577

Molecular Formula: C7H10N2O2

Molecular Weight: 154.169

* For research use only. Not for human or veterinary use.

5,6-Dimethoxypyridin-2-amine - 127980-46-5

CAS No. 127980-46-5
Molecular Formula C7H10N2O2
Molecular Weight 154.169
IUPAC Name 5,6-dimethoxypyridin-2-amine
Standard InChI InChI=1S/C7H10N2O2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3,(H2,8,9)
Standard InChI Key GNTLREADFYJGJQ-UHFFFAOYSA-N
SMILES COC1=C(N=C(C=C1)N)OC

Basic Identification and Structural Characteristics

5,6-Dimethoxypyridin-2-amine is a pyridine derivative with two methoxy groups at positions 5 and 6, and an amino group at position 2. The compound is characterized by the following properties:

PropertyValue
CAS Number127980-46-5
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
IUPAC Name5,6-dimethoxypyridin-2-amine
InChI KeyGNTLREADFYJGJQ-UHFFFAOYSA-N
Canonical SMILESCOC1=C(N=C(C=C1)N)OC
AppearanceWhite powder

Physicochemical Properties

The physicochemical properties of 5,6-Dimethoxypyridin-2-amine directly influence its applications in chemical synthesis and biological research:

Physical State and Appearance

5,6-Dimethoxypyridin-2-amine appears as a white crystalline powder at room temperature. Its physical stability makes it suitable for various laboratory applications and storage under appropriate conditions .

Solubility

The compound demonstrates good solubility in organic solvents, particularly ethyl acetate, which is commonly used for recrystallization. The presence of methoxy groups enhances its solubility in organic solvents, while the amino group contributes to potential hydrogen bonding interactions with polar solvents .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 5,6-Dimethoxypyridin-2-amine, with variations in starting materials, reaction conditions, and purification techniques.

Common Synthetic Routes

The typical synthesis of 5,6-Dimethoxypyridin-2-amine involves nucleophilic substitution reactions, often starting from 2-bromo-5,6-dimethoxypyridine and ammonia. Alternative methods involve other halogenated precursors and amination reactions under various conditions.

Reaction Conditions

The synthesis generally requires the following conditions:

ParameterRange/Value
SolventsEthanol, methanol, acetone, dioxane
TemperatureRoom temperature to 90°C
Reaction TimeSeveral hours (3.5-20 hours)
CatalystsPalladium-based catalysts (in some methods)
PressureAtmospheric to high pressure (in autoclave methods)

The reaction conditions significantly influence the yield and purity of the final product. For instance, the method described in a patent involves refluxing at 70-90°C for half an hour, followed by cooling recrystallization to obtain the pure product .

Purification Techniques

Purification of 5,6-Dimethoxypyridin-2-amine typically involves:

  • Filtration to remove insoluble impurities

  • Recrystallization, commonly from ethyl acetate

  • Column chromatography for higher purity requirements

  • Vacuum drying to remove residual solvents

Chemical Reactivity

The reactivity of 5,6-Dimethoxypyridin-2-amine is dictated by its functional groups and their electronic effects on the pyridine ring.

Oxidation Reactions

5,6-Dimethoxypyridin-2-amine can undergo oxidation reactions, particularly at the nitrogen atom of the pyridine ring, forming corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids. These reactions are valuable for further functionalization of the molecule.

Reduction Reactions

The amine group can be subjected to various reduction reactions, using reducing agents such as lithium aluminum hydride or sodium borohydride. These transformations allow for the conversion of the amino group to other functional groups, expanding the compound's synthetic utility.

Substitution Reactions

Biological Activities and Applications

5,6-Dimethoxypyridin-2-amine and its derivatives exhibit various biological activities that make them valuable in pharmaceutical research.

Anticancer Properties

Research has shown that 5,6-Dimethoxypyridin-2-amine plays a significant role as a mitochondrial complex II inhibitor, which is crucial in the treatment of various cancers. Studies have highlighted its potential in the synthesis of analogues of atpenin A5, a natural product known for its selective inhibition of mitochondrial complex II .

One notable study demonstrated the synthesis of an analogue with an IC50 value of 64 nM against complex II, showing significant anti-proliferative activity in human prostate cancer cell lines under both normoxic and hypoxic conditions .

Anti-inflammatory Activities

Derivatives of 5,6-Dimethoxypyridin-2-amine have shown promising anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, an enzyme implicated in inflammation processes .

A comparative study of these derivatives against celecoxib, a known anti-inflammatory drug, revealed comparable IC50 values, suggesting their potential as alternatives for managing inflammatory conditions.

Other Biological Effects

Beyond cancer treatment and anti-inflammatory applications, 5,6-Dimethoxypyridin-2-amine derivatives have shown:

  • Antimicrobial properties, interacting with bacterial enzymes or cell membranes

  • Potential neuropharmacological effects

  • Activity as enzyme inhibitors, particularly in the context of autoimmune diseases

Research Applications

The versatility of 5,6-Dimethoxypyridin-2-amine has led to its use in various research applications.

Medicinal Chemistry

In medicinal chemistry, 5,6-Dimethoxypyridin-2-amine serves as a key building block for the design and synthesis of bioactive compounds. Its structural features allow for targeted modifications to enhance specific biological activities .

For instance, in the design of Spleen Tyrosine Kinase (Syk) inhibitors, the compound interacts with the enzyme's active site, potentially modulating immune responses by inhibiting Syk-mediated signaling pathways, which are crucial in the pathogenesis of autoimmune diseases.

Structure-Activity Relationship Studies

The compound provides a valuable scaffold for structure-activity relationship (SAR) studies, where systematic modifications can elucidate the influence of specific structural features on biological activity. For example, research on aminothiazole derivatives has shown that aliphatic substituents in the para-position are better tolerated than other groups, with a clear correlation between the size of nonpolar substituents and biological activity .

Drug Development

Several studies have employed 5,6-Dimethoxypyridin-2-amine in the development of potential drug candidates. The compound's role as an intermediate in the synthesis of sulfonylurea herbicides highlights its significance beyond pharmaceutical applications.

Comparison with Similar Compounds

Understanding the structural and functional relationships between 5,6-Dimethoxypyridin-2-amine and similar compounds provides insights into its unique properties.

Positional Isomers

Comparison of 5,6-Dimethoxypyridin-2-amine with its positional isomers reveals significant differences in physicochemical properties and reactivity:

CompoundKey DifferencesApplications
4,6-Dimethoxypyridin-2-amineMethoxy groups at positions 4 and 6Favored in drug discovery for its electronic profile
4,5-Dimethoxypyridin-2-amineMethoxy groups at positions 4 and 5Less common in pharmaceutical applications
2,6-Dimethoxypyridin-3-amineMethoxy groups at positions 2 and 6, amine at position 3Used in analytical chemistry

The positional arrangement of methoxy groups significantly impacts the electron distribution within the molecule, affecting its reactivity patterns and binding affinities to biological targets.

Structural Analogues

Other structurally related compounds include:

  • 5-Chloro-4,6-dimethoxypyrimidin-2-amine (C6H8ClN3O2): Features a pyrimidine ring instead of pyridine, with a chloro substituent at position 5

  • 5-Amino-2,6-dimethoxy-3-hydroxypyridine (C7H10N2O3): Contains an additional hydroxyl group at position 3, increasing its polarity and hydrogen bonding capabilities

  • 3-(Difluoromethyl)-5,6-dimethoxypyridin-2-amine (C8H10F2N2O2): Incorporates a difluoromethyl group at position 3, altering its electronic properties and potential biological activity

These structural variations demonstrate the versatility of the core structure and its adaptability to various functional requirements in medicinal chemistry and other applications.

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